2-[5-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine
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Overview
Description
2-[5-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-[5-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
Uniqueness
2-[5-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is unique due to its ethanamine side chain, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of chloro and trifluoromethyl groups further enhances its chemical stability and potential for diverse applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
771581-83-0 |
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Molecular Formula |
C9H9ClF3N |
Molecular Weight |
223.62 g/mol |
IUPAC Name |
2-[5-chloro-2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3-4,14H2 |
InChI Key |
ATWFXCXDGSGGDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCN)C(F)(F)F |
Origin of Product |
United States |
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